1H-Indole-1-carbonyl chloride

Medicinal Chemistry Organic Synthesis Process Chemistry

1H-Indole-1-carbonyl chloride (CAS 127485-48-7) is an indole derivative characterized by a carbonyl chloride functional group on the indole nitrogen (N1). With a molecular formula of C9H6ClNO and a molecular weight of 179.6 g/mol, it serves as a reactive acyl chloride electrophile specifically designed for the N-acylation of nucleophiles to form 1H-indole-1-carboxamides and related structures.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 127485-48-7
Cat. No. B145437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-carbonyl chloride
CAS127485-48-7
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C(=O)Cl
InChIInChI=1S/C9H6ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H
InChIKeyXWTPYIJTWSSVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-carbonyl chloride (CAS 127485-48-7): Properties and Role as an Indole N-Acyl Chloride Intermediate


1H-Indole-1-carbonyl chloride (CAS 127485-48-7) is an indole derivative characterized by a carbonyl chloride functional group on the indole nitrogen (N1). With a molecular formula of C9H6ClNO and a molecular weight of 179.6 g/mol, it serves as a reactive acyl chloride electrophile specifically designed for the N-acylation of nucleophiles to form 1H-indole-1-carboxamides and related structures [1]. This compound is distinct from its 2- and 3-carbonyl isomers and its saturated 2,3-dihydro analog, offering a unique combination of electronic properties and steric profile that dictates its reactivity and synthetic utility .

Why Indole Carbonyl Chloride Analogs Are Not Interchangeable for N-Acylation


Indole carbonyl chlorides cannot be treated as generic substitutes. The position of the carbonyl chloride group (N1, C2, or C3) fundamentally alters the electrophilic character and resulting product scaffold. Acylation at N1 yields N-carbamoylindoles, while acylation at C2 or C3 yields ketones, leading to molecules with vastly different geometries, electronic distributions, and biological activities . Furthermore, substituting the aromatic indole core with a saturated 2,3-dihydroindoline significantly alters physicochemical properties like lipophilicity and boiling point, impacting both synthetic handling and the final compound's pharmacokinetic profile . The following quantitative evidence details these specific, verifiable differences.

Quantitative Differentiation of 1H-Indole-1-carbonyl chloride from Key Analogs


Physicochemical Comparison: 1H-Indole-1-carbonyl chloride vs. 2,3-Dihydro Analog

The target compound 1H-Indole-1-carbonyl chloride (127485-48-7) is compared to its saturated analog, 2,3-dihydro-1H-indole-1-carbonyl chloride (117086-91-6). The aromatic core of the target compound results in a lower density (1.30±0.1 g/cm³ vs. 1.338 g/cm³) and a lower boiling point (318.0±25.0 °C vs. 325.2 °C), indicating weaker intermolecular interactions compared to the saturated analog . Furthermore, the target compound is significantly more lipophilic, with a calculated LogP of 2.85 compared to 2.47 for the dihydro analog . This difference in lipophilicity is critical for drug design and affects chromatographic purification methods.

Medicinal Chemistry Organic Synthesis Process Chemistry

Purity Specification Comparison: 1H-Indole-1-carbonyl chloride vs. 3-Carbonyl Isomer

A comparison of commercial purity specifications reveals a difference in available material quality. 1H-Indole-1-carbonyl chloride is commercially supplied at a purity of 98% to 99% (HPLC), while the 3-carbonyl isomer (1H-indole-3-carbonyl chloride, CAS 59496-25-2) is commonly offered at a lower purity of 97% . This difference in available purity grade can impact the success and yield of subsequent synthetic steps, where a higher purity intermediate may reduce the need for additional purification.

Chemical Procurement Analytical Chemistry Quality Control

Regioselective Scaffold Generation: N-Acylation vs. C-Acylation

The position of the carbonyl chloride dictates the fundamental chemical structure of the product. Using 1H-indole-1-carbonyl chloride as an N-acylating agent exclusively yields N-carbamoylindole scaffolds . In contrast, using its isomers, such as 1H-indole-2-carbonyl chloride (CAS 58881-45-1) or 1H-indole-3-carbonyl chloride (CAS 59496-25-2), results in the formation of C-acylated ketone products at the respective positions on the indole ring . This regiospecificity is not a matter of degree but of kind, leading to chemically distinct compound classes with different biological target profiles.

Synthetic Methodology Medicinal Chemistry Scaffold Diversity

Primary Applications for 1H-Indole-1-carbonyl chloride Based on Verified Evidence


Synthesis of N-Carbamoylindole Derivatives for Medicinal Chemistry

The compound is specifically and effectively used as an N-acylating agent to introduce an indole-1-carbonyl moiety onto nitrogen nucleophiles. This is a critical step in synthesizing N-carbamoylindoles, a privileged scaffold in medicinal chemistry for creating diverse compound libraries and exploring structure-activity relationships . The high purity (98-99%) of available material supports this application by minimizing byproducts in complex synthetic sequences .

Building Block for Dihydropyrimidoindolone Synthesis via C-H Activation

As demonstrated in peer-reviewed research, 1H-indole-1-carbonyl chloride serves as a precursor to N-carbamoylindoles, which are then used in rhodium(III)-catalyzed cascade C–H-functionalization/cyclization reactions. This method provides moderate to excellent yields of dihydropyrimido[1,6-a]indolone derivatives, a class of polycyclic heterocycles with potential pharmaceutical relevance .

Precursor to Indole-1-Carboxylic Acid Derivatives

The compound's high reactivity as an acyl chloride makes it the reagent of choice for the direct and efficient synthesis of various indole-1-carboxylic acid derivatives, including amides and esters. This contrasts with the use of the 2- or 3-carbonyl isomers, which would produce ketone products. This N-functionalization is essential for modulating the indole ring's electronic properties and directing further chemical transformations .

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